

A Cross-Species Comparative Analysis of the Prepro-Orexin Gene Sequence

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Compound of Interest

Compound Name: *Orexin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prepro-**orexin** gene sequence across various mammalian species. The **orexin** system, comprising **orexin-A** and **orexin-B** neuropeptides and their receptors, is a critical regulator of sleep, wakefulness, and feeding behavior.[1][2][3] Understanding the evolutionary conservation and divergence of the precursor protein, prepro-**orexin**, is crucial for translational research and the development of novel therapeutics targeting this system.

Data Presentation: Quantitative Comparison of Prepro-Orexin Amino Acid Sequences

The amino acid sequences of prepro-**orexin** show a high degree of conservation across mammalian species, particularly the sequences of the mature **orexin-A** and **orexin-B** peptides. **Orexin-A** is remarkably conserved, with an identical amino acid sequence across all examined mammals.[1][2] **Orexin-B** exhibits minor variations.[1] The table below summarizes the percentage identity of the full-length prepro-**orexin** amino acid sequences between humans and other selected mammals.

Species	Human	Mouse	Rat	Dog	Pig
Human	100%	82.5%	81.7%	84.7%	83.2%
Mouse	82.5%	100%	90.8%	81.7%	80.9%
Rat	81.7%	90.8%	100%	80.9%	80.2%
Dog	84.7%	81.7%	80.9%	100%	86.3%
Pig	83.2%	80.9%	80.2%	86.3%	100%

Experimental Protocols

Key Experiment 1: Cross-Species Sequence Alignment of Prepro-Orexin

Objective: To identify conserved regions and variations in the prepro-**orexin** amino acid sequence across different species.

Methodology:

- Sequence Retrieval: The full-length amino acid sequences for prepro-**orexin** of Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Canis lupus familiaris (dog), and Sus scrofa (pig) were obtained from the National Center for Biotechnology Information (NCBI) and UniProt databases.
- Multiple Sequence Alignment: The retrieved sequences were aligned using the Clustal Omega multiple sequence alignment tool.^{[4][5][6][7]}
 - Tool: Clustal Omega (available online at the European Bioinformatics Institute - EBI)
 - Input: FASTA formatted amino acid sequences of prepro-**orexin** from the selected species.
 - Parameters: Default settings were used for the alignment.
 - Output Format: ClustalW with character counts.
 - Dealign Input Sequences: No

- mBed-like Clustering Guide-tree: Yes
- mBed-like Clustering Iteration: Yes
- Analysis: The resulting alignment was visually inspected to identify conserved domains, particularly the signal peptide, **orexin-A**, and **orexin-B** regions, and to note any amino acid substitutions, insertions, or deletions between species.

Key Experiment 2: Phylogenetic Analysis of the Prepro-Orexin Gene

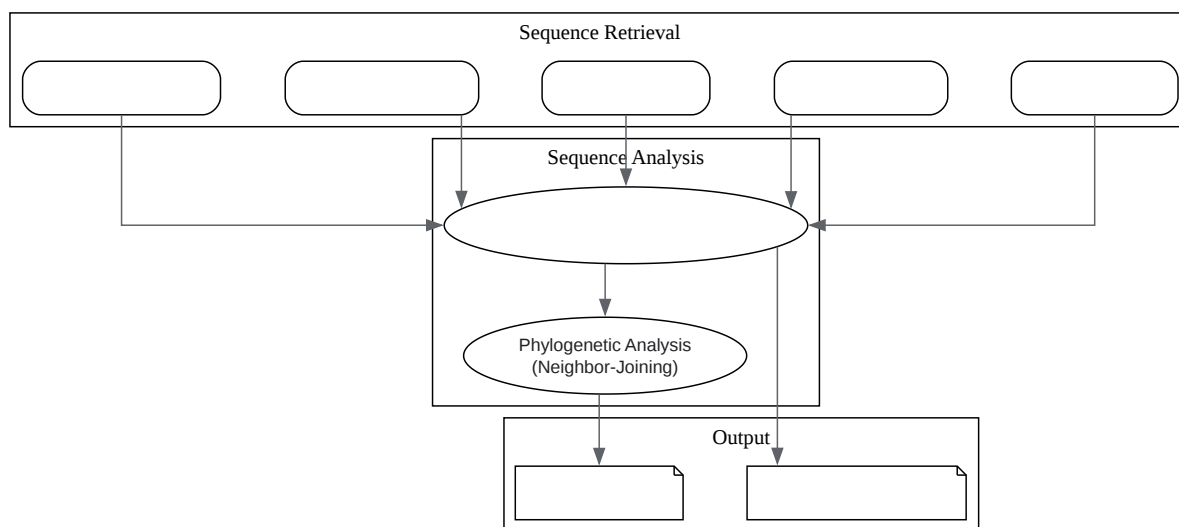
Objective: To infer the evolutionary relationships between the prepro-**orexin** genes of different species.

Methodology:

- Sequence Alignment: A multiple sequence alignment of the prepro-**orexin** amino acid sequences was generated as described in Key Experiment 1.
- Phylogenetic Tree Construction: A phylogenetic tree was constructed from the aligned sequences using the Neighbor-Joining method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Method: Neighbor-Joining (NJ)
 - Tool: MEGA (Molecular Evolutionary Genetics Analysis) software or similar phylogenetic analysis tool.
 - Input: The multiple sequence alignment file in a compatible format (e.g., PHYLIP).
 - Parameters:
 - Model: Jones-Taylor-Thornton (JTT) model of amino acid substitution.
 - Bootstrap Method: 1000 replications to assess the statistical support for the tree topology.
- Tree Visualization and Interpretation: The resulting phylogenetic tree was visualized to illustrate the evolutionary distances and branching patterns among the species based on

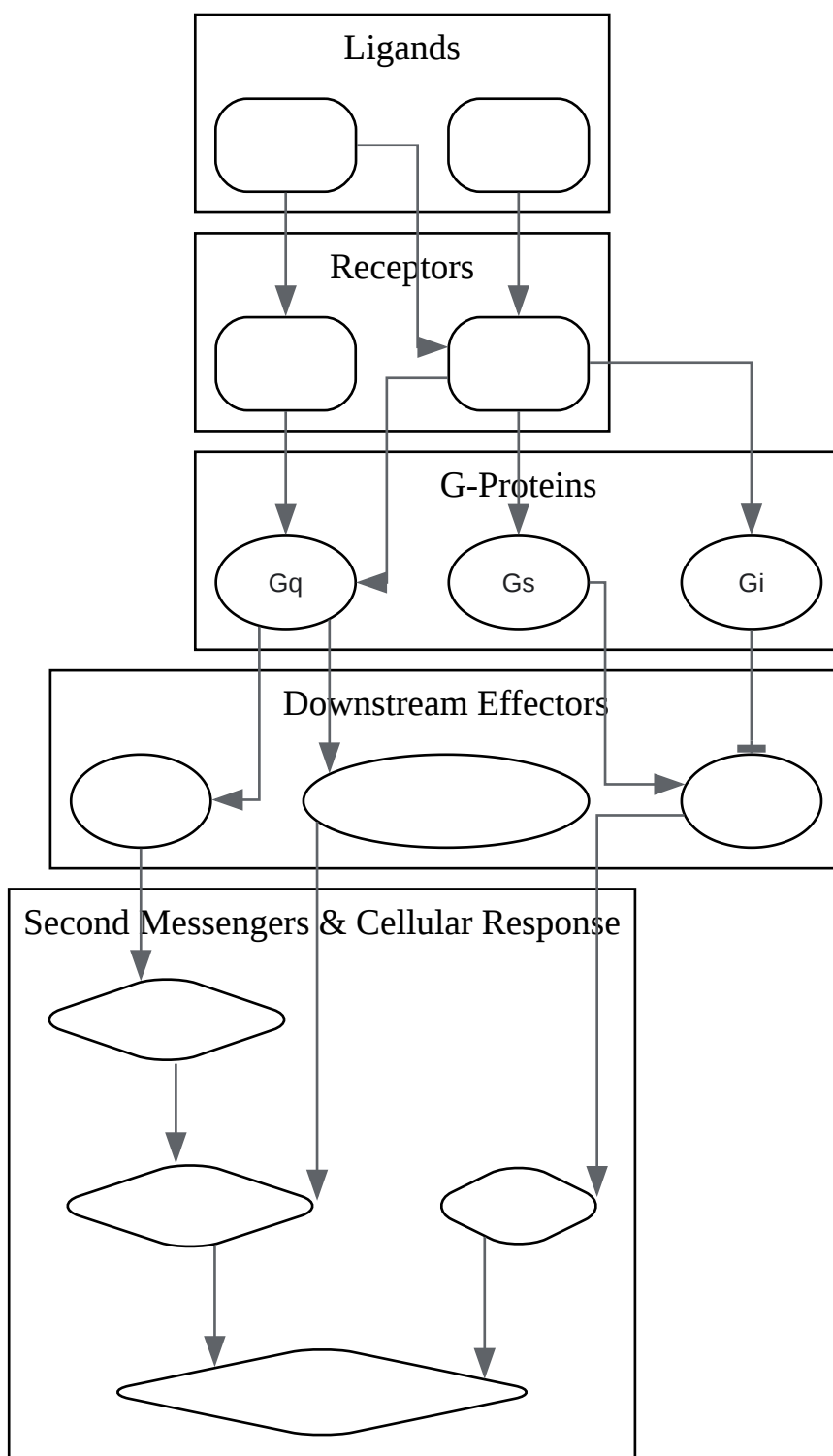
their prepro-**orexin** gene sequences.

Mandatory Visualization



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Experimental workflow for cross-species comparison.



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Orexin signaling pathway.

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